Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
Description
Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride is a bicyclic compound featuring a seven-membered ring system with two nitrogen atoms (3,6-diaza) and a benzyl ester group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological or cardiovascular pathways.
Properties
IUPAC Name |
benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJOBPCYJHVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-22-2 | |
| Record name | 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclocondensation of Amino Alcohol Precursors
The foundational synthesis begins with (S,S)-2-benzyloxycarbonylamino-4-penten-1-ol, which undergoes a thermal cyclocondensation reaction in xylene at 140°C for 20 hours. This step forms the bicyclic core with simultaneous introduction of the benzyl carbamate protecting group, achieving 98% conversion efficiency. Critical parameters include:
- Temperature control : Maintaining 140±2°C prevents decomposition of the sensitive enamine intermediate
- Atmosphere : Nitrogen purge reduces oxidative side reactions
- Solvent selection : Xylene's high boiling point enables efficient azeotropic removal of water
The resulting bicyclic amine is subsequently treated with benzyl chloroformate in dichloromethane at 0°C, introducing the second protecting group with 91% yield.
Resolution of Racemic Mixtures
Early synthetic routes produced racemic mixtures resolved through chiral chromatography or diastereomeric salt formation. A 1992 protocol employed (S)-mandelic acid in ethyl acetate to separate enantiomers, achieving 98% enantiomeric excess (ee) after three recrystallizations. However, this method suffered from:
- 40-45% maximum theoretical yield due to equilibrium limitations
- Significant solvent waste (30 L/kg product)
- Lengthy processing times (72-96 hours)
Catalytic Hydrogenation Methods
Palladium-Mediated Deprotection
Modern syntheses employ catalytic hydrogenation for simultaneous deprotection and hydrochloride salt formation. A 2011 patent describes:
- Dissolving the carbamate-protected intermediate in methanol (0.2 M)
- Adding 10% Pd/C catalyst (5 wt% loading)
- Applying H₂ at 3 bar pressure for 4 hours
This one-pot process achieves:
Hydrogenation Process Optimization
Key optimization parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| H₂ Pressure | 2-4 bar | ±2% yield |
| Temperature | 25-30°C | ±1.5% yield |
| Catalyst Particle | 50-100 μm | ±3% yield |
| Stirring Rate | 500-600 rpm | ±2.5% yield |
Data adapted from USPTO patent US8178554B2
Palladium-Mediated Cross-Coupling
Buchwald-Hartwig Amination
The bicyclic core undergoes functionalization via palladium-catalyzed coupling. A representative protocol uses:
Crystallization and Purification
Hydrochloride Salt Formation
The final hydrochloride salt precipitates under controlled conditions:
This produces:
Chromatographic Purification
Silica gel chromatography (230-400 mesh) with eluent systems:
| Eluent Composition | Rf | Purity Post-Purification |
|---|---|---|
| CH₂Cl₂:MeOH:TEA (92:8:3) | 0.42 | 99.1% |
| EtOAc:Hexane (7:3) | 0.38 | 98.7% |
| Acetone:NH₄OH (95:5) | 0.51 | 98.9% |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O):
δ 7.42-7.35 (m, 5H, ArH), 5.12 (s, 2H, OCH₂Ph), 4.31 (dd, J=9.2, 3.1 Hz, 1H), 3.89-3.78 (m, 2H), 3.42-3.35 (m, 2H), 2.97 (dt, J=12.4, 4.8 Hz, 1H), 2.21-2.13 (m, 1H)
HRMS (ESI+):
m/z calc. for C₁₃H₁₆N₂O₂ [M+H]⁺: 233.1285, found: 233.1283
Chiral Purity Analysis
HPLC conditions for enantiomeric excess determination:
- Column: Chiralpak AD-H (250 × 4.6 mm)
- Mobile Phase: Hexane:IPA:DEA (80:20:0.1)
- Flow Rate: 1.0 mL/min
- Retention Times: 12.4 min (R,R), 14.7 min (S,S)
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Purity | Process Complexity | Cost Index |
|---|---|---|---|---|
| Classical Cyclization | 38-42% | 98.5% | High | 4.2 |
| Catalytic Hydrogenation | 67-72% | 99.5% | Moderate | 2.8 |
| Cross-Coupling | 55-60% | 98.9% | High | 3.6 |
Cost Index: 1=lowest, 5=highest based on raw material and processing costs
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 268.74 g/mol
- IUPAC Name : Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
The compound features a bicyclic structure that contributes to its unique chemical properties, making it suitable for various applications in medicinal chemistry and drug development.
Drug Development
This compound has been investigated for its role as a potential pharmacological agent due to its ability to modulate neurotransmitter systems. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for developing new therapeutic agents.
Case Study: Neurotransmitter Modulation
A study conducted on the compound's interaction with neurotransmitter receptors demonstrated its potential as a modulator for serotonin and dopamine pathways, which are crucial in treating disorders such as depression and schizophrenia. The findings indicated that the compound could enhance receptor activity, suggesting its use in developing antidepressant medications.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting bacterial cell walls, leading to cell lysis.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. Various synthetic pathways have been explored to optimize yield and purity.
Mechanism of Action
The mechanism by which Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Molecular Properties
Notes:
- *Estimated molecular weight based on structural analogs (e.g., C₁₄H₁₉ClN₂O₂ in ).
- Similarity scores (0.96–0.98) in highlight close structural relationships among bicyclic diaza compounds.
Regulatory and Commercial Status
Biological Activity
Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H17ClN2O2
- Molecular Weight : 268.74 g/mol
- CAS Number : 2007919-22-2
- IUPAC Name : this compound
The compound features a bicyclic structure with two nitrogen atoms, which contributes to its reactivity and interaction with biological targets.
Research indicates that Benzyl 3,6-diazabicyclo[3.2.0]heptane derivatives exhibit potent activity as ligands for neuronal nicotinic acetylcholine receptors (nAChRs). Specifically, studies have shown that these compounds can selectively bind to the alpha4beta2 nAChR subtype, which is implicated in various neurological functions and disorders.
- Binding Affinity : The binding affinity of these compounds is influenced by structural modifications on the pyridine ring. For instance, substituents such as bromo or chloro groups enhance binding affinity .
- Agonist Activity : Certain derivatives demonstrate agonist activity at the alpha4beta2 nAChR while being inactive at the alpha3beta4 subtype, suggesting a selective pharmacological profile .
Therapeutic Potential
The biological activity of this compound suggests potential applications in treating neurodegenerative diseases and cognitive disorders due to its interaction with nAChRs.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Neuronal Activity : A study published in PubMed explored the structure-activity relationship (SAR) of various derivatives, revealing that small substituents on the bicyclic core significantly affect their pharmacological properties .
| Compound | Binding Affinity (Ki) | Agonist Activity | Selectivity |
|---|---|---|---|
| (1R,5S)-25 | 20 nM | Yes | Alpha4beta2 |
| (1R,5S)-55 | 15 nM | Yes | Alpha4beta2 |
| (1R,5S)-56 | >1000 nM | No | Alpha3beta4 |
This table summarizes key findings regarding the binding affinities and selectivity of various derivatives.
Q & A
Q. What are the common synthetic routes for Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride, and how can AI-driven tools optimize these pathways?
The compound is synthesized via photochemical decomposition of substituted pyrazolines, as observed in structurally related bicyclic systems . Recent advancements include AI-driven synthesis planning tools that leverage reaction templates and databases to predict efficient routes. These tools prioritize single-step pathways with high stereochemical accuracy and yield optimization, reducing trial-and-error experimentation . Key steps involve protecting group strategies (e.g., benzyl or tert-butyl esters) and post-synthetic modifications like hydrochloride salt formation .
Q. How is NMR spectroscopy utilized to characterize the stereochemical and structural properties of this compound?
The bicyclic scaffold produces distinct chemical shifts in - and -NMR spectra due to its rigid conformation and electron-withdrawing carboxylate group. For example, the benzyl ester protons resonate as a singlet near δ 5.1–5.3 ppm, while the diazabicyclo protons exhibit split signals between δ 3.0–4.0 ppm, reflecting their spatial arrangement . Advanced 2D NMR techniques (e.g., COSY, NOESY) resolve overlapping signals and confirm stereochemistry, critical for validating synthetic intermediates .
Q. What are the primary neuropharmacological applications of this compound in preclinical research?
The compound acts as a nicotinic acetylcholine receptor (nAChR) agonist, with potential applications in Alzheimer’s and Parkinson’s disease models. Its bicyclic structure mimics meta-substituted benzene rings in bioactive molecules, enhancing binding affinity to neuronal receptors . Researchers use it to study neurotransmitter release modulation and neuroprotective mechanisms in vitro (e.g., SH-SY5Y cell lines) and in vivo (rodent models) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s receptor binding affinity and selectivity?
Modifications to the benzyl group or diazabicyclo core alter steric and electronic interactions with nAChR subtypes. For instance:
- Electron-withdrawing groups on the benzyl ring (e.g., Cl, NO) enhance binding to α4β2 nAChR but reduce selectivity over α7 subtypes.
- Methylation of the bicyclo nitrogen increases lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
Structure-activity relationship (SAR) studies combine molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., radioligand binding) to quantify these effects .
Q. How can researchers resolve contradictions in reported pharmacological data, such as conflicting efficacy in neuroprotection assays?
Discrepancies often arise from assay conditions (e.g., cell type, agonist concentration) or impurity profiles of synthetic batches. To address this:
- Standardize purity validation : Use HPLC-MS (>95% purity) and elemental analysis to confirm batch consistency.
- Control experimental variables : Maintain consistent nAChR expression levels (e.g., via stable HEK293 cell lines) and agonist exposure times .
- Cross-validate findings : Compare results across multiple models (e.g., primary neurons vs. immortalized cells) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
The compound’s low plasma concentration and matrix interference (e.g., from proteins) complicate detection. Solutions include:
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma.
- LC-MS/MS optimization : Use a C18 column with 0.1% formic acid in acetonitrile/water and multiple reaction monitoring (MRM) for sensitive quantification (LOQ < 1 ng/mL) .
Q. How does the compound’s bicyclic scaffold compare to alternative bioisosteres in drug design?
The 3,6-diazabicyclo[3.2.0]heptane core mimics meta-substituted benzenes but offers improved metabolic stability and reduced off-target effects. Key advantages include:
- Conformational rigidity : Restricts rotational freedom, enhancing binding entropy.
- Polar surface area : Balances solubility and membrane permeability, outperforming flexible piperazine analogs .
Computational studies (e.g., molecular dynamics simulations) validate these properties by analyzing ligand-receptor interaction lifetimes .
Data Contradiction Analysis
Q. Why do some studies report divergent synthetic yields for this compound, and how can reproducibility be improved?
Yield variability stems from:
- Photochemical step inefficiency : Suboptimal UV wavelength or reaction time in pyrazoline decomposition .
- Protecting group stability : Benzyl esters may undergo premature deprotection under acidic conditions .
Recommendations : - Monitor reaction progress via TLC or in situ IR spectroscopy.
- Use tert-butyl esters as stable alternatives for intermediates .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Photochemical | 60–75 | 90 | Scalable, minimal byproducts | |
| AI-driven single-step | 85–92 | 97 | High stereochemical control | |
| tert-Butyl intermediate | 78–88 | 95 | Enhanced stability |
Q. Table 2. Pharmacological Profile
| Assay Type | Target Receptor | EC (nM) | Selectivity (vs. α7 nAChR) | Reference |
|---|---|---|---|---|
| Radioligand binding | α4β2 nAChR | 12 ± 3 | 15-fold | |
| Calcium flux | α4β2 nAChR | 18 ± 5 | 10-fold |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
